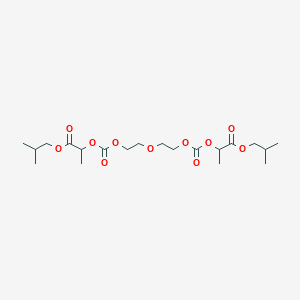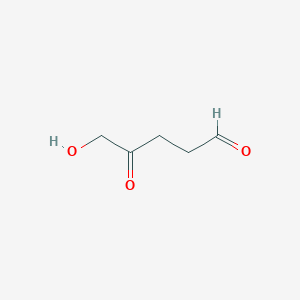
5-Hydroxy-4-oxopentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-4-oxopentanal is an organic compound that belongs to the class of hydroxy aldehydes It is characterized by the presence of both a hydroxyl group (-OH) and a carbonyl group (C=O) within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydroxy-4-oxopentanal can be synthesized through the ozonolysis of squalene, a naturally occurring triterpene found in human and plant lipids. The ozonolysis reaction involves the reaction of squalene with ozone, leading to the formation of several primary and secondary products, including this compound .
Industrial Production Methods
The reaction conditions typically involve the use of ozone as an oxidizing agent and may require controlled temperature and pressure settings to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-oxopentanal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The hydroxyl group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions involving the hydroxyl group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-Hydroxy-4-oxopentanal has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and reactions.
Industry: Used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-oxopentanal involves its reactivity with various biological molecules. The hydroxyl and carbonyl groups can form hydrogen bonds and participate in nucleophilic addition reactions. These interactions can affect molecular targets and pathways, influencing biological processes and reactions .
Comparison with Similar Compounds
Similar Compounds
4-Oxopentanal: Lacks the hydroxyl group present in 5-Hydroxy-4-oxopentanal.
5-Hydroxy-2-pentanone: Similar structure but with a ketone group instead of an aldehyde group.
Uniqueness
This compound is unique due to the presence of both hydroxyl and aldehyde functional groups, which confer distinct reactivity and properties compared to similar compounds. This dual functionality makes it a versatile compound in various chemical reactions and applications .
Properties
IUPAC Name |
5-hydroxy-4-oxopentanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-3-1-2-5(8)4-7/h3,7H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESHAWBRRCAEDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)CO)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20707302 |
Source


|
| Record name | 5-Hydroxy-4-oxopentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20707302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31082-85-6 |
Source


|
| Record name | 5-Hydroxy-4-oxopentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20707302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

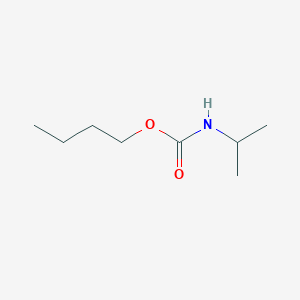
![5-chloro-N2-[4-(dimethylphosphoryl)-2-methoxyphenyl]-N4-phenylpyrimidine-2,4-diamine](/img/structure/B13995050.png)
![Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate](/img/structure/B13995056.png)
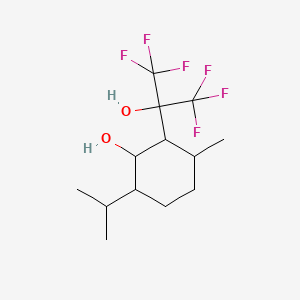


![N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B13995096.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B13995097.png)
![2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid](/img/structure/B13995107.png)
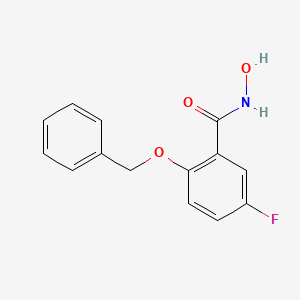

![1''-Benzylspiro[chroman-2,4''-piperidine]](/img/structure/B13995130.png)
